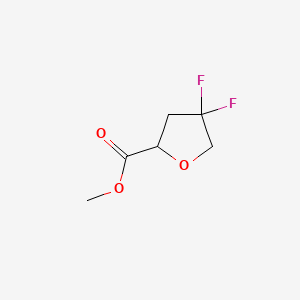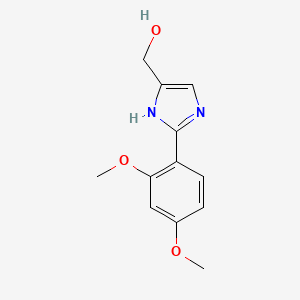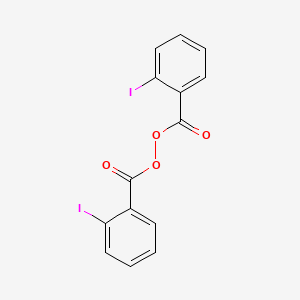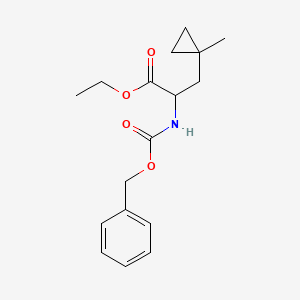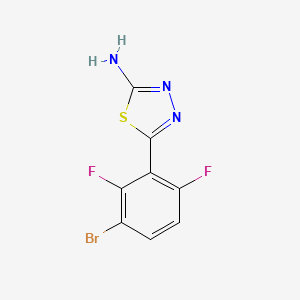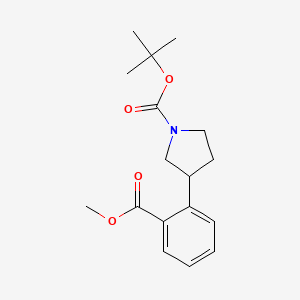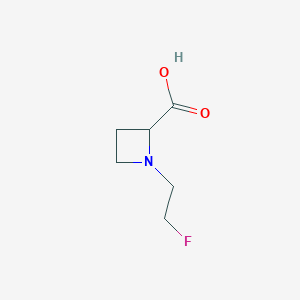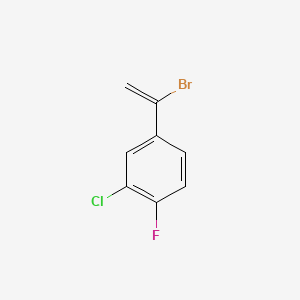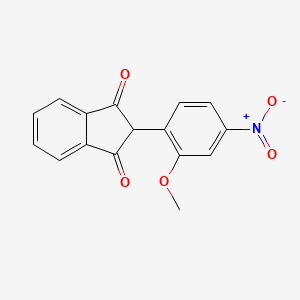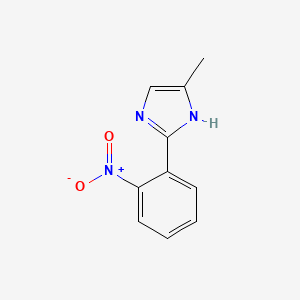
5-methyl-2-(2-nitrophenyl)-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-2-(2-nitrophenyl)-1H-imidazole is an organic compound that belongs to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring This particular compound is characterized by a methyl group at position 5 and a nitrophenyl group at position 2
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-2-(2-nitrophenyl)-1H-imidazole typically involves the condensation of 2-nitrobenzaldehyde with acetone in the presence of ammonium acetate. The reaction is carried out under reflux conditions, and the product is isolated through crystallization. The reaction can be represented as follows:
2-nitrobenzaldehyde+acetone+ammonium acetate→this compound
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
化学反応の分析
Types of Reactions
5-Methyl-2-(2-nitrophenyl)-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding oxides.
Substitution: The methyl group can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO4), sulfuric acid (H2SO4).
Substitution: Halogenating agents, nucleophiles like sodium azide (NaN3).
Major Products
Amino derivatives: Formed through the reduction of the nitro group.
Oxides: Formed through oxidation reactions.
Substituted imidazoles: Formed through substitution reactions.
科学的研究の応用
5-Methyl-2-(2-nitrophenyl)-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 5-methyl-2-(2-nitrophenyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of enzymes or disruption of cellular processes, contributing to the compound’s bioactivity.
類似化合物との比較
Similar Compounds
5-Methyl-2-(2-nitrophenyl)oxazole: Similar structure but with an oxazole ring instead of an imidazole ring.
5-Methyl-2-(2-nitrophenyl)thiophene: Contains a thiophene ring instead of an imidazole ring.
5-Methyl-2-(2-nitrophenyl)pyrrole: Contains a pyrrole ring instead of an imidazole ring.
Uniqueness
5-Methyl-2-(2-nitrophenyl)-1H-imidazole is unique due to its specific substitution pattern and the presence of both a nitro group and a methyl group. This combination of functional groups imparts distinct chemical reactivity and potential bioactivity, making it a valuable compound for various applications.
特性
分子式 |
C10H9N3O2 |
|---|---|
分子量 |
203.20 g/mol |
IUPAC名 |
5-methyl-2-(2-nitrophenyl)-1H-imidazole |
InChI |
InChI=1S/C10H9N3O2/c1-7-6-11-10(12-7)8-4-2-3-5-9(8)13(14)15/h2-6H,1H3,(H,11,12) |
InChIキー |
ITMXODRRLHMCSW-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=C(N1)C2=CC=CC=C2[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


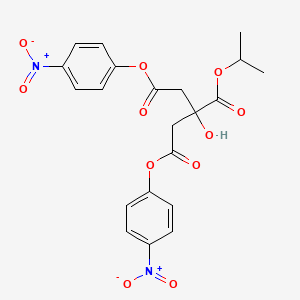
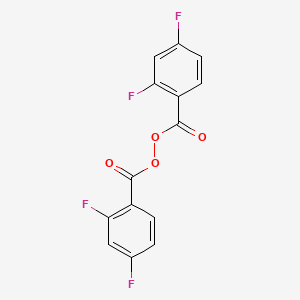
![(1R,5S)-6-Methyl-3,6-diazabicyclo[3.2.0]heptane Bis(trifluoroacetate)](/img/structure/B13684911.png)
